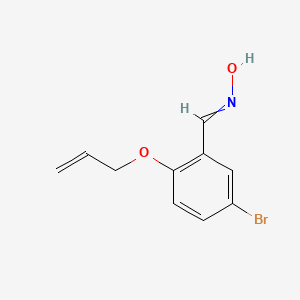

5-Bromo-2-allyloxybenzaldoxime

Description

5-Bromo-2-allyloxybenzaldoxime is a brominated aromatic compound featuring a benzaldehyde core substituted with a bromine atom at the 5-position, an allyloxy group at the 2-position, and an aldoxime functional group (-CH=N-OH). Bromine at the 5-position contributes electron-withdrawing effects, influencing electronic properties and substitution patterns .

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

N-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C10H10BrNO2/c1-2-5-14-10-4-3-9(11)6-8(10)7-12-13/h2-4,6-7,13H,1,5H2 |

InChI Key |

QUXREYUICQSXSX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)C=NO |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Allyloxy vs. Methoxy/Hydroxy Groups

Several 5-bromo derivatives with varying oxygen-containing substituents are listed in the Biopharmacule Speciality Chemicals catalog (Evidences 1 and 2). Key comparisons include:

Key Differences :

Functional Group Comparison: Aldoxime vs. Thiosemicarbazone

The crystal structure of 5-Bromo-2-hydroxybenzaldehyde thiosemicarbazone () provides insights into how functional groups influence molecular packing and reactivity:

Key Differences :

Heterocyclic Analogues: Benzimidazole Derivatives

5-Bromo-2-phenylbenzimidazole () highlights the impact of heterocyclic systems:

Key Differences :

- Benzimidazole derivatives are more lipophilic, favoring membrane penetration in biological systems, whereas aldoximes are polar and water-soluble .

- The allyloxy group’s alkene may confer photoactivity absent in benzimidazoles.

Research Implications and Gaps

While the provided evidence catalogs numerous 5-bromo derivatives (Evidences 1–2), direct data on 5-Bromo-2-allyloxybenzaldoxime (e.g., crystallography, spectroscopy) are lacking. Further studies should:

Characterize its crystal structure to compare packing efficiency with analogues like thiosemicarbazones .

Evaluate biological activity against similar brominated compounds (e.g., antifungal screens for benzimidazoles ).

Explore synthetic applications leveraging the allyloxy group’s reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.